Cas no 1029044-16-3 (Pexidartinib)
Pexidartinib Chemical and Physical Properties
Names and Identifiers
-
- PLX339
- 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
- PEXIDARTINIB (PLX3397)
- PLX3397
- PLX-3397
- Pexidartinib
- N-[5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-3-pyridinemethanamine
- PLX3397 (Pexidartinib)
- 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)
- 3-Pyridinemethanamine,N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-
- 6783M2LV5X
- 5-[(5-Chloro-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-{[6-(Trifluoromethyl)pyridin-3-Yl]methyl}pyridin-2-Amine
- 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
- Pexidartinib [INN]
- Turalio
- Pexidartinib [USAN]
- pexidart
- EX-A589
- PEXIDARTINIB [MI]
- NSC-800843
- CHEMBL3813873
- DB12978
- 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)-3-pyridyl]methyl]pyridin-2-amine
- DTXSID301026482
- 1029044-16-3
- JGWRKYUXBBNENE-UHFFFAOYSA-N
- 5-((5-CHLORO-1H-PYRROLO(2,3-B)PYRIDIN-3-YL)METHYL)-N-((6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)METHYL)PYRIDIN-2-AMINE
- NSC-789300
- DA-48267
- MFCD28900745
- NSC800843
- BRD-K54519451-001-02-9
- NCGC00480774-01
- 5-[[5-Chloropyrrolo[2,3-b]pyridin-3-yl]methyl]-2-[[[6-(trifluoromethyl)-3-pyridyl]methyl]amino]pyridine
- SY047897
- 3-Pyridinemethanamine, N-(5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-2-pyridinyl)-6-(trifluoromethyl)-
- CCG-268862
- BDBM50177716
- SB19178
- AC-30300
- GTPL8710
- s7818
- NSC-793434
- AKOS026750359
- PEXIDARTINIB [WHO-DD]
- HMS3886D19
- 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride
- BCP15183
- Q25100640
- SCHEMBL1267310
- NSC793434
- HY-16749
- J-690008
- CML-261
- EN300-20611078
- 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine
- NS00073377
- UNII-6783M2LV5X
- Pexidartinib [USAN:INN]
- NCGC00480774-06
- AS-74915
- Pexidartinib (USAN/INN)
- Pexidartinib(PLX3397)?
- NSC789300
- PLX 3397;PLX3397;PL-X3397
- pexidartinibum
- CHEBI:145373
- PLX 3397
- D11270
- FP76492
-
- MDL: MFCD28900745
- Inchi: 1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
- InChI Key: JGWRKYUXBBNENE-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1)C(=CN2)CC1C=NC(=CC=1)NCC1C=NC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 417.0968077g/mol
- Monoisotopic Mass: 417.0968077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5
- XLogP3: 4.5
Experimental Properties
- Density: 1.458±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.031 g/l) (25 º C),
Pexidartinib Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pexidartinib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV351-10mg |
Pexidartinib |
1029044-16-3 | 98+% | 10mg |
1015CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV351-1mg |
Pexidartinib |
1029044-16-3 | 98+% | 1mg |
407CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV351-100mg |
Pexidartinib |
1029044-16-3 | 98+% | 100mg |
5284CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV351-5mg |
Pexidartinib |
1029044-16-3 | 98+% | 5mg |
761CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV351-50mg |
Pexidartinib |
1029044-16-3 | 98+% | 50mg |
3046CNY | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S7818-10mM (1mL in DMSO) |
Pexidartinib (PLX3397) |
1029044-16-3 | 99.94% | 10mM (1mL in DMSO) |
¥974.74 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7818-10mg |
Pexidartinib (PLX3397) |
1029044-16-3 | 99.94% | 10mg |
¥874.28 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7818-50mg |
Pexidartinib (PLX3397) |
1029044-16-3 | 99.94% | 50mg |
¥2844.03 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7818-200mg |
Pexidartinib (PLX3397) |
1029044-16-3 | 99.94% | 200mg |
¥6470.1 | 2023-09-15 | |
| DC Chemicals | DC8158-100 mg |
Pexidartinib(PLX3397) |
1029044-16-3 | >98% | 100mg |
$200.0 | 2022-02-28 |
Pexidartinib Suppliers
Pexidartinib Related Literature
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Jingjing Yao,Zhenhua Du,Zibo Li,Shuhui Zhang,Yukun Lin,Haiyun Li,Lin Zhou,Yuehua Wang,Guixi Yan,Xianchuang Wu,Yongjian Duan,Gangjun Du Food Funct. 2018 9 4611
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Qiuhui Qian,Jie Song,Chen Chen,Qian Pu,Xingcheng Liu,Huili Wang Biomater. Sci. 2023 11 2678
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Yixin Wang,Zhaoting Li,Fanyi Mo,Ting-Jing Chen-Mayfield,Aryan Saini,Afton Martin LaMere,Quanyin Hu Chem. Soc. Rev. 2023 52 1068
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Jin Hee Cho,Sangmoon Byun,Ahra Cho,B. Moon Kim Catal. Sci. Technol. 2020 10 4201
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Tianqi Wang,Weiwei Mu,Feifei Li,Jing Zhang,Teng Hou,Xiuping Pang,Xiaolan Yin,Na Zhang Nanoscale 2020 12 16851
Additional information on Pexidartinib
Pexidartinib (CAS No. 1029044-16-3): A Comprehensive Overview
Pexidartinib (CAS No. 1029044-16-3) is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R), KIT, and FLT3. This small molecule has gained significant attention in the field of oncology and immunology due to its potential therapeutic applications in various diseases, including tenosynovial giant cell tumor (TGCT) and other conditions characterized by abnormal macrophage infiltration.
Pexidartinib is a member of the class of compounds known as indazoles, which are characterized by their ability to selectively target specific kinases. The compound's structure allows it to bind to the ATP-binding site of the targeted kinases, thereby inhibiting their activity and downstream signaling pathways. This mechanism of action makes Pexidartinib a valuable tool in the treatment of diseases driven by aberrant kinase activity.
In clinical trials, Pexidartinib has demonstrated significant efficacy in treating TGCT, a rare and debilitating disease characterized by the proliferation of synovial cells and macrophages. The ENLIVEN trial, a pivotal Phase 3 study, showed that patients treated with Pexidartinib experienced substantial improvements in symptoms and quality of life compared to those receiving placebo. The results of this trial led to the approval of Pexidartinib by regulatory authorities for the treatment of TGCT.
Beyond TGCT, Pexidartinib has shown promise in other areas as well. Preclinical studies have indicated that it may be effective in treating certain types of cancer, such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST). The compound's ability to inhibit CSF1R and KIT makes it particularly relevant in these contexts, as these kinases play crucial roles in the survival and proliferation of cancer cells.
The pharmacokinetic properties of Pexidartinib have been extensively studied. It is well absorbed after oral administration and has a favorable half-life, allowing for once-daily dosing. The compound is metabolized primarily through the cytochrome P450 system, specifically CYP3A4. This metabolic pathway is important for understanding potential drug-drug interactions and optimizing dosing regimens.
In terms of safety, Pexidartinib has generally been well tolerated in clinical trials. Common side effects include nausea, fatigue, hair color changes, and increased liver enzymes. However, these adverse events are typically manageable with dose adjustments or supportive care. Serious adverse events are rare but can include hepatotoxicity and cardiovascular events, which require careful monitoring during treatment.
The development of Pexidartinib has been driven by a deep understanding of the molecular mechanisms underlying various diseases. By targeting key kinases involved in inflammation and cancer progression, this compound offers a novel therapeutic approach that addresses unmet medical needs. Ongoing research continues to explore its potential in new indications and combination therapies.
Recent studies have also highlighted the potential of Pexidartinib in combination with other targeted therapies or immunotherapies. For example, preclinical data suggest that combining Pexidartinib with immune checkpoint inhibitors may enhance antitumor responses by modulating the tumor microenvironment. This synergistic approach could open new avenues for treating advanced cancers that are resistant to current treatments.
In conclusion, Pexidartinib (CAS No. 1029044-16-3) represents a significant advancement in the field of targeted therapy. Its unique mechanism of action and favorable pharmacological properties make it a promising candidate for treating a range of diseases characterized by abnormal kinase activity. As research continues to uncover new applications and optimize its use, Pexidartinib is poised to play an increasingly important role in modern medicine.
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